

A Comparative Guide to Tributylamine Analytical Standards and Reference Materials

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Compound of Interest

Compound Name: Tributylamine

Cat. No.: B1682462

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For researchers, scientists, and drug development professionals requiring high-purity **tributylamine** for their analytical applications, selecting the appropriate standard is a critical first step. This guide provides a comparative overview of commercially available **tributylamine** analytical standards and reference materials. The information is compiled from publicly available data sheets and is intended to assist in the selection of the most suitable material for your specific needs.

Product Comparison

The following table summarizes the key specifications of **tributylamine** products from various suppliers. This allows for a direct comparison of purity, certified values, and additional specified tests.

Supplier /Brand	Product Name/Grade	Catalog Number (Example)	Purity (Assay)	Certified Value/Uncertainty	Water Content	Cation Traces	Analytical Method
Sigma-Aldrich	Tributylamine, puriss. plus	90781	≥99.5%	Not specified as CRM	≤0.2%	Not specified	Gas Chromatography (GC)
Sigma-Aldrich	Tributylamine, puriss. p.a.	90780	≥99.0%	Not specified as CRM	≤0.2%	Al, Ca, Na, K: ≤0.5 mg/kg; Ba, Bi, Fe, Li, Mg, Mo, Pb, Sr, Zn: ≤0.1 mg/kg; Cd: ≤0.05 mg/kg; Co, Cr, Cu, Mn, Ni: ≤0.02 mg/kg	Gas Chromatography (GC)
Sigma-Aldrich	Tributylamine, ≥98.5%	471313	≥98.5%	Not specified as CRM	Not specified	Not specified	Not specified
Thermo Scientific Chemicals	Tributylamine, 99%	AC139321000	≥98.5%	Not specified as CRM	≤0.2%	Not specified	Gas Chromatography (GC)[1]

CPACHEM	Tributylamine, Certified Reference Material	SB9100.1000	98.1%	98.1 +/- 0.1 % ^[2]	Not specified	Not specified	In-house validated method ^[2]
Chem-Impex	Tributylamine	00171	≥99%	Not specified as CRM	Not specified	Not specified	Assay

Performance Comparison and Experimental Protocols

To ensure the quality and suitability of a **tributylamine** analytical standard, a comprehensive evaluation using a validated analytical method is essential. As no direct comparative studies with experimental data from multiple suppliers were publicly available, this guide proposes a standardized experimental protocol for purity determination by Gas Chromatography with Flame Ionization Detection (GC-FID). This method is based on established analytical principles for tertiary amines.

Proposed Experimental Protocol for Purity Determination of Tributylamine by GC-FID

1. Principle:

This method determines the purity of **tributylamine** by separating it from potential impurities using gas chromatography. The percentage of **tributylamine** is calculated from the peak area of the chromatogram.

2. Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID)
- Capillary column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent^[3]

- Autosampler (optional)
- Data acquisition and processing system

3. Reagents and Materials:

- **Tributylamine** standard to be tested
- High-purity helium or nitrogen as carrier gas
- High-purity hydrogen for FID
- High-purity air for FID
- Acetonitrile, GC grade, as solvent[3]

4. Chromatographic Conditions:[3]

- Column: Agilent CP-Sil 13 CB, 50 m x 0.32 mm, 1.2 μ m
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes[3]
 - Ramp: 10°C/minute to 250°C[3]
 - Final temperature: 250°C
- Injector:
 - Mode: Split (split ratio of 50:1 is a good starting point)
 - Temperature: 200°C[3]
- Detector (FID):
 - Temperature: 275°C[3]
- Carrier Gas: Helium at a constant pressure of 100 kPa (1 bar)[3]

- Injection Volume: 1 µL

5. Sample Preparation:

- Accurately weigh approximately 100 mg of the **tributylamine** standard into a 10 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile. Mix thoroughly.

6. Procedure:

- Inject the prepared sample solution into the gas chromatograph.
- Record the chromatogram for a sufficient time to allow for the elution of all potential impurities. The retention time for **tributylamine** is expected to be approximately 19.17 minutes under these conditions.[\[3\]](#)
- Identify the peak corresponding to **tributylamine** based on its retention time.

7. Calculation of Purity:

The purity of the **tributylamine** standard is calculated using the area normalization method.

$$\text{Purity (\%)} = (\text{Area of Tributylamine Peak} / \text{Total Area of all Peaks}) \times 100$$

Note: The solvent peak should be excluded from the calculation.

Experimental Workflow and Quality Control

The following diagram illustrates a typical workflow for the quality control and certification of a **tributylamine** analytical standard.



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Caption: Quality control workflow for a **tributylamine** analytical standard.

This structured approach ensures that the analytical standard meets the required quality attributes before it is released for use. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data and handling instructions.

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References

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